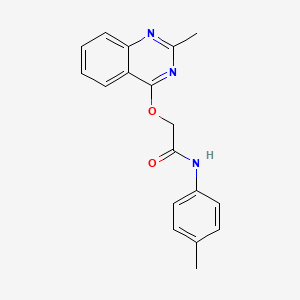
2-((2-methylquinazolin-4-yl)oxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methylquinazolin-4-yl)oxy)-N-(p-tolyl)acetamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in chronic pain management.
Scientific Research Applications
Therapeutic Potential and Biological Activities
Research has highlighted the potential therapeutic and biological activities of compounds structurally related to 2-((2-methylquinazolin-4-yl)oxy)-N-(p-tolyl)acetamide. Notably, quinazolinone derivatives have been synthesized and evaluated for various biological activities. These include:
Analgesic and Anti-inflammatory Activities :
- Some novel quinazolinyl acetamides have shown potent analgesic and anti-inflammatory activities, indicating their potential as pain relievers and inflammation reducers (Alagarsamy et al., 2015).
- Other studies also confirm the analgesic properties of certain quinazolinone derivatives, suggesting their application in pain management (HelmySakr, 2016).
Antibacterial and Antimicrobial Activities :
- Quinazolinone derivatives have been synthesized and shown to possess antibacterial and antimicrobial properties, making them potential candidates for infection control (Singh et al., 2010), (Vanparia et al., 2013).
Antitumor and Antiproliferative Activities :
- Novel quinazolinone derivatives have exhibited potential antitumor and antifungal activities, suggesting their application in cancer and fungal infection treatments (El-bayouki et al., 2011), (Al-Suwaidan et al., 2016).
Anticonvulsant Activity :
- Some derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have shown promising anticonvulsant activity, potentially offering new avenues in the treatment of convulsive disorders (El Kayal et al., 2019).
Anti-inflammatory and Analgesic Evaluation :
- Thioxoquinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, further reinforcing the therapeutic potential of quinazolinone derivatives (Rajasekaran et al., 2011).
properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)21-17(22)11-23-18-15-5-3-4-6-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYWLLHUMHOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methylquinazolin-4-yl)oxy)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



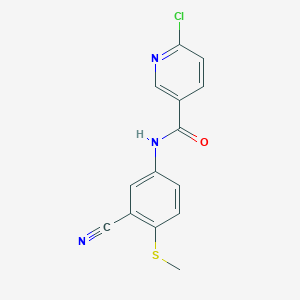
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)
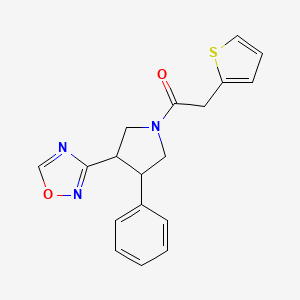
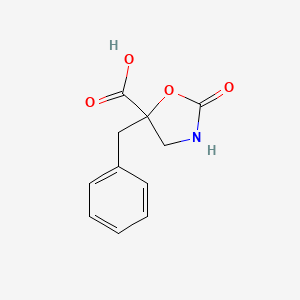

![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
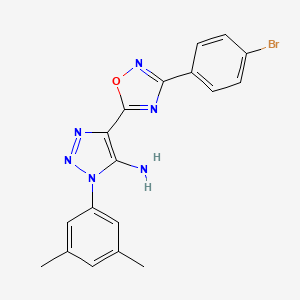
![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)
